N-(4-methoxybenzyl)biphenyl-4-carboxamide
Description
Contextualization within Carboxamide and Biphenyl (B1667301) Chemical Frameworks
The chemical architecture of N-(4-methoxybenzyl)biphenyl-4-carboxamide is intrinsically linked to the properties of its constituent chemical frameworks: carboxamides and biphenyls.
The carboxamide group (-C(=O)N-) is a cornerstone of many biologically active molecules and functional materials. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows carboxamides to form robust intermolecular interactions, which are crucial for molecular recognition and self-assembly processes. This functional group is a common feature in a vast array of pharmaceuticals due to its stability and ability to engage in specific binding interactions with biological targets.
The combination of these two frameworks in this compound results in a molecule with a defined three-dimensional structure and the capacity for specific intermolecular interactions, making it an interesting candidate for further research.
Interdisciplinary Research Significance and Potential Academic Contributions
The unique combination of the biphenyl and carboxamide moieties suggests that this compound could be a valuable tool in several scientific disciplines.
In medicinal chemistry , the biphenyl carboxamide scaffold is a well-established pharmacophore. Numerous compounds containing this core structure have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The specific substitution pattern of this compound, with the 4-methoxybenzyl group, could modulate its biological activity, selectivity, and pharmacokinetic properties. Further research into this compound could lead to the development of novel therapeutic agents.
In materials science , the rigid nature of the biphenyl group combined with the hydrogen-bonding capabilities of the amide linkage can promote the formation of ordered structures, such as liquid crystals or self-assembling monolayers. The specific stereochemistry and intermolecular interactions of this compound could lead to the development of new materials with unique optical or electronic properties.
The study of this compound also offers academic contributions to the field of supramolecular chemistry . Understanding how the interplay of hydrogen bonding, π-π stacking, and steric effects governs the self-assembly of this molecule in the solid state can provide fundamental insights into the principles of molecular recognition and crystal engineering.
While detailed experimental data on the synthesis and full characterization of this compound are not widely available in publicly accessible literature, its structural components suggest a rich area for future investigation. The synthesis would likely involve the coupling of biphenyl-4-carboxylic acid with 4-methoxybenzylamine (B45378). Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry, would be crucial for confirming its structure. X-ray crystallography would provide definitive information about its three-dimensional structure and intermolecular interactions in the solid state. The pursuit of this data is a key step towards unlocking the full potential of this intriguing molecule.
Structure
3D Structure
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-13-7-16(8-14-20)15-22-21(23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
WEAABOAXWGOJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for N 4 Methoxybenzyl Biphenyl 4 Carboxamide
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, N-(4-methoxybenzyl)biphenyl-4-carboxamide, logically deconstructs the compound into readily available or synthetically accessible starting materials. The most apparent disconnection is at the amide bond (a C-N bond), which is a common and reliable transformation in organic synthesis. This primary disconnection yields two key precursors: biphenyl-4-carboxylic acid and (4-methoxyphenyl)methanamine (also known as 4-methoxybenzylamine).
A further retrosynthetic step can be applied to the biphenyl-4-carboxylic acid precursor. The carbon-carbon single bond connecting the two phenyl rings is a prime candidate for disconnection. This leads to precursors suitable for cross-coupling reactions. For instance, employing a strategy based on the Suzuki-Miyaura coupling, biphenyl-4-carboxylic acid can be disconnected into 4-halobenzoic acid (or its corresponding ester) and phenylboronic acid , or alternatively, 4-carboxyphenylboronic acid and a halobenzene .
This analysis identifies three primary starting materials for the total synthesis: a substituted benzene (B151609) ring (like 4-bromobenzoic acid), a second benzene derivative (like phenylboronic acid), and the side-chain amine ((4-methoxyphenyl)methanamine).
Carbon-Nitrogen Bond Formation Strategies for Amide Synthesis
The formation of the amide bond is the final key step in the proposed synthesis, linking the biphenyl (B1667301) carboxylic acid moiety with the methoxybenzylamine side chain.
The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures and results in low yields. Therefore, the carboxylic acid must first be "activated." This is commonly achieved using a variety of coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Several classes of coupling agents are effective for this transformation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. nih.gov In these reactions, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. The subsequent attack by the amine yields the desired amide and a urea (B33335) byproduct. To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov
Other families of coupling agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). These reagents react with the carboxylic acid to form activated esters, which then readily react with the amine. The choice of coupling agent, solvent, and base can be critical for achieving high yields and purity. A base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acidic species generated during the reaction. nih.gov
| Coupling Agent Class | Example | Typical Additive | Typical Base | Common Solvent |
|---|---|---|---|---|
| Carbodiimide | EDC, DCC | HOBt, DMAP | DIPEA, TEA | DCM, DMF |
| Phosphonium | BOP, PyBOP | N/A | DIPEA, TEA | DMF, CH3CN |
| Uronium/Aminium | HBTU, HATU | N/A | DIPEA, TEA | DMF |
Carbon-Carbon Bond Formation Methodologies
The synthesis of the biphenyl-4-carboxylic acid precursor is a critical step that relies on the formation of a C-C bond between two aromatic rings. Modern cross-coupling reactions are the most powerful and versatile tools for this purpose.
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl systems. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.
For the synthesis of biphenyl-4-carboxylic acid, two primary Suzuki coupling strategies are viable:
Coupling of 4-halobenzoic acid (or its ester derivative) with phenylboronic acid.
Coupling of 4-carboxyphenylboronic acid with a halobenzene (e.g., bromobenzene (B47551) or iodobenzene).
The reaction requires a palladium catalyst, often in the form of Pd(PPh₃)₄ or Pd(OAc)₂ combined with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos). A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential for the catalytic cycle, primarily to facilitate the transmetalation step. The reaction is typically carried out in a mixture of solvents, such as toluene/water, dioxane/water, or DMF. doi.org The choice of catalyst, ligand, base, and solvent system is crucial and is often optimized to maximize the yield of the desired biphenyl product. rsc.org
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | 4-Bromobenzoic acid, Iodobenzene | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid, 4-Carboxyphenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and facilitates reaction |
While the Suzuki coupling is often preferred due to its functional group tolerance and relatively mild conditions, other methods can also be employed for the synthesis of the biphenyl core. rsc.org The Ullmann condensation, for example, involves the copper-catalyzed coupling of two aryl halides and is one of the older methods for biaryl synthesis. However, it often requires high reaction temperatures.
Another classical approach is the Friedel-Crafts reaction. For instance, Friedel-Crafts acylation of biphenyl with an appropriate acyl halide could be envisioned, although this would start from biphenyl itself rather than constructing it and may lead to issues with regioselectivity. rsc.org Similarly, other palladium-catalyzed cross-coupling reactions like Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents) could also be adapted for this synthesis.
Optimization of Reaction Conditions and Process Parameters
For the Suzuki-Miyaura coupling, catalyst loading is a critical parameter; minimizing the amount of palladium is desirable for both cost and environmental reasons, as well as to simplify purification. The choice of ligand can significantly impact reaction rate and yield. The nature of the base and solvent system must be selected to ensure adequate solubility of all components and to promote the desired catalytic activity.
In the amidation step, the order of addition of reagents can be important. Pre-activating the carboxylic acid with the coupling agent before the addition of the amine can often improve yields and minimize side reactions. The reaction temperature is typically kept low (0 °C to room temperature) to prevent side reactions and potential racemization if chiral centers were present. Optimization involves balancing reaction time against the formation of impurities to ensure both high conversion and high purity of the final product.
| Reaction Step | Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Temperature | 80-110 °C | Affects reaction rate and catalyst stability. |
| Catalyst Loading | 0.1-5 mol% | Impacts cost, reaction rate, and purification effort. | |
| Base Stoichiometry | 2-3 equivalents | Crucial for catalytic cycle efficiency. | |
| Amidation | Temperature | 0 °C to 25 °C | Controls reaction rate and minimizes side reactions. |
| Coupling Agent Stoichiometry | 1.0-1.5 equivalents | Ensures full activation of the carboxylic acid. | |
| Reaction Time | 2-24 hours | Determines the extent of conversion to the product. |
Temperature and pH Control
Control of temperature and pH is fundamental to successful amide bond formation, influencing reaction rates, yields, and the formation of byproducts.
Temperature: The optimal temperature for synthesis is dictated by the chosen synthetic route.
Acyl Chloride Method: If biphenyl-4-carboxylic acid is first converted to its more reactive acyl chloride derivative (e.g., using thionyl chloride or oxalyl chloride), the subsequent reaction with 4-methoxybenzylamine (B45378) is highly exothermic. fishersci.co.uk This step is typically performed at reduced temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature to control the reaction rate and minimize side reactions. rsc.org
Coupling Agent Method: When using peptide coupling reagents, the reaction is also commonly initiated at 0 °C before warming to room temperature. fishersci.co.ukmdpi.com This initial cooling helps manage the exothermic nature of the activation step.
Direct Catalytic Amidation: Methods employing catalysts like boric acid or certain metal complexes for direct dehydration often require elevated temperatures, such as 80 °C or higher, to drive the removal of water and push the reaction to completion. nih.govbath.ac.uk
pH (Reaction Basicity): While a specific pH value is not typically monitored, the reaction environment is almost always basic.
An organic base, such as triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA), is essential, particularly when starting from an acyl chloride, to neutralize the hydrochloric acid byproduct that would otherwise form a salt with the amine reactant, rendering it non-nucleophilic. fishersci.co.uk
In syntheses utilizing coupling agents like HATU, a base is also required to facilitate the reaction. fishersci.co.ukgrowingscience.com The basic conditions ensure the amine remains deprotonated and thus nucleophilic.
Solvent System Selection
The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing the reaction pathway. For amide bond formation, polar aprotic solvents are generally preferred. fishersci.co.uknih.govmdpi.com
The selection of an appropriate solvent system is based on reactant solubility and non-reactivity under the chosen conditions.
| Solvent | Type | Rationale for Use | Reference |
| Dichloromethane (DCM) | Aprotic | Excellent solvent for many organic compounds; volatile and easily removed post-reaction. Commonly used in acyl chloride and coupling agent methods. | fishersci.co.ukmdpi.commdpi.com |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point and excellent solvating power for a wide range of reactants, including carboxylic acids and amines. Often used with coupling agents. | fishersci.co.uk |
| Tetrahydrofuran (THF) | Aprotic Ether | A good solvent for many organic reactions, often used when Grignard reagents or other sensitive reagents are involved in precursor synthesis. | fishersci.co.uk |
| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Used in some direct amidation methods, particularly those involving borate (B1201080) esters. | nih.gov |
| 1,4-Dioxane/Water | Mixed | This system is not for the amidation itself but is commonly used for the synthesis of the biphenyl-4-carboxylic acid precursor via Suzuki coupling reactions. | mdpi.com |
Catalyst Systems and Ligand Effects
The term "catalyst" in this context can refer to two distinct processes: the formation of the biphenyl backbone and the formation of the amide bond.
Amide Bond Formation: The direct coupling of a carboxylic acid and an amine is often facilitated by stoichiometric activating agents, commonly referred to as coupling reagents, rather than true catalysts. bath.ac.ukgrowingscience.com
Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukmdpi.com
Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient activators that convert the carboxylic acid into an active ester, leading to high yields of the desired amide with short reaction times. fishersci.co.uk
True catalytic methods for direct amidation exist but are less common for this type of synthesis. These include:
Boric Acid: An inexpensive and environmentally benign catalyst that can facilitate direct amidation, often under solvent-free conditions or at high temperatures. researchgate.netorgsyn.org
Metal Catalysts: Group IV metal compounds, such as those based on Titanium (IV) or Zirconium (IV), have been shown to catalyze direct amidation reactions. nih.govbath.ac.uk
Biphenyl Backbone Synthesis: If the biphenyl-4-carboxylic acid precursor is not commercially available, it is often synthesized via a Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is critically dependent on a palladium catalyst and associated ligands.
Catalyst: A palladium source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd/C catalyst, is typically used. mdpi.comnih.govacs.org
Ligand Effects: The ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium center and facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand can significantly impact the reaction's efficiency and scope.
Advanced Purification Techniques and Purity Assessment
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts.
Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Chromatography is the primary method for purifying compounds of this nature.
Column Chromatography: This is the most common technique for preparative scale purification. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica.
Stationary Phase: Silica gel is standard.
Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used. The polarity is gradually increased to elute the compounds, with the desired amide product typically eluting after less polar impurities. A common eluent system for similar amides is ethyl acetate (B1210297) in hexane. rsc.orgmdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity assessment and preparative purification. google.com It offers higher resolution than standard column chromatography.
Mode: Reversed-phase HPLC is most common, where the stationary phase is non-polar and the mobile phase is polar.
Stationary Phase: Columns packed with silica derivatized with C18 alkyl chains are standard. Biphenyl stationary phases are also available and can offer alternative selectivity for aromatic compounds. chromatographyonline.com
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727) is typically used.
Recrystallization and Other Solid-State Purification Methods
Recrystallization is a powerful technique for purifying solid compounds. The principle involves dissolving the crude solid in a minimum amount of a hot solvent, in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. reddit.com
A suitable solvent system is key to successful recrystallization. Often, a binary solvent system (a "solvent" and an "anti-solvent") is employed. reddit.com
| Solvent System | Type | Description | Reference |
| Ethanol/Water | Solvent/Anti-solvent | The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy. The mixture is then slowly cooled to induce crystallization. This is effective for moderately polar compounds. | reddit.comreddit.com |
| Heptane/Ethyl Acetate | Solvent/Anti-solvent | A common mixture for purifying a wide range of organic compounds. | reddit.com |
| Dichloromethane/Cyclohexane (B81311) | Solvent/Anti-solvent | Dichloromethane is a good solvent, while cyclohexane acts as an anti-solvent. | reddit.com |
| Toluene | Single Solvent | Aromatic solvents can be effective for crystallizing compounds with aryl groups. | rochester.edu |
Synthetic Exploration of this compound Analogues and Derivatization Strategies
The structural framework of this compound allows for extensive modification to generate analogues for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying the biphenyl core or the N-benzyl substituent.
Modification of the N-Substituent:
The most direct strategy is to replace 4-methoxybenzylamine with other substituted benzylamines or anilines in the initial amide coupling reaction. This allows for the exploration of various electronic and steric effects on the N-substituent. For example, using 4-methylbenzylamine (B130917) or 4-fluorobenzylamine (B26447) would yield the corresponding analogues. researchgate.net Using various substituted anilines would produce N-aryl biphenyl carboxamides. nih.gov
Modification of the Biphenyl Core:
This is typically achieved by employing different substituted arylboronic acids in a Suzuki coupling reaction with a suitable bromobenzoic acid derivative. nih.govresearchgate.net For instance, coupling 4-bromobenzoic acid with 3-methoxyphenylboronic acid would ultimately lead to a 3'-methoxybiphenyl carboxamide analogue. This strategy provides access to a vast array of substitution patterns on the biphenyl system. doi.org
Derivatization of the Existing Molecule:
Functional groups on the core structure can be further manipulated. For example, if an analogue with a nitro group is synthesized, this group can be reduced to an amine, which can then be acylated or otherwise modified. nih.gov
Intramolecular cyclization reactions can be performed. Research on related N-aryl biphenyl carboxamides has shown they can undergo intramolecular C-H amidation to form polycyclic structures like phenanthridinones. researchgate.net
The benzyl (B1604629) group itself can be a site for derivatization, although this is less common than modifying the starting materials. Methods exist for derivatizing benzyl halides, which could be adapted for specific applications. nih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Methoxybenzyl Biphenyl 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(4-methoxybenzyl)biphenyl-4-carboxamide, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The biphenyl (B1667301) moiety exhibits characteristic signals in the aromatic region (7.40-7.90 ppm). The protons on the carboxamide-substituted ring are expected to be deshielded compared to the unsubstituted ring due to the electron-withdrawing effect of the amide group. The protons ortho to the amide group (H-2', H-6') would appear as a doublet around 7.85 ppm, while the protons meta to the amide group (H-3', H-5') would also appear as a doublet, slightly upfield. The protons of the second phenyl ring (H-2'', H-3'', H-4'', H-5'', H-6'') would show complex multiplets in the range of 7.40-7.70 ppm.
The 4-methoxybenzyl portion of the molecule also has distinct signals. The two protons on the benzene (B151609) ring ortho to the methoxy (B1213986) group (H-3, H-5) would appear as a doublet around 6.90 ppm, shielded by the electron-donating methoxy group. The protons meta to the methoxy group (H-2, H-6) would be observed as a doublet around 7.28 ppm.
The methylene protons (-CH₂-) connecting the benzyl (B1604629) group to the amide nitrogen typically appear as a doublet around 4.60 ppm, with the splitting caused by coupling to the adjacent amide proton (N-H). The amide proton itself is expected to show a broad singlet or triplet around 6.50 ppm. The methoxy group (-OCH₃) protons give a sharp singlet at approximately 3.80 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide N-H | ~6.50 | Triplet (t) |
| Biphenyl H-2', H-6' | ~7.85 | Doublet (d) |
| Biphenyl H-3', H-5' | ~7.70 | Doublet (d) |
| Biphenyl H-2'' to H-6'' | 7.40 - 7.65 | Multiplet (m) |
| Benzyl H-2, H-6 | ~7.28 | Doublet (d) |
| Benzyl H-3, H-5 | ~6.90 | Doublet (d) |
| Methylene (-CH₂-) | ~4.60 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically around 167.0 ppm.
The aromatic carbons of the biphenyl group will appear between 127.0 and 145.0 ppm. The quaternary carbons (C-1', C-4', C-1'', C-4'') will have distinct chemical shifts. The carbon attached to the amide group (C-1') is expected around 133.0 ppm, while the carbon at the junction of the two phenyl rings (C-4') would be around 145.0 ppm.
In the 4-methoxybenzyl moiety, the carbon bearing the methoxy group (C-4) is shielded and appears around 159.0 ppm. The other aromatic carbons of this ring appear in the typical aromatic region, with C-2/C-6 at approximately 129.5 ppm and C-3/C-5 at 114.0 ppm. The quaternary carbon (C-1) is expected around 130.0 ppm. The methylene carbon (-CH₂-) signal is found upfield at about 44.0 ppm, and the methoxy carbon (-OCH₃) appears around 55.3 ppm. beilstein-journals.orgresearchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167.0 |
| Biphenyl C-1' | ~133.0 |
| Biphenyl C-2'/C-6' | ~128.5 |
| Biphenyl C-3'/C-5' | ~127.5 |
| Biphenyl C-4' | ~145.0 |
| Biphenyl C-1'' | ~140.0 |
| Biphenyl C-2''/C-6'' | ~127.2 |
| Biphenyl C-3''/C-5'' | ~129.0 |
| Biphenyl C-4'' | ~128.0 |
| Benzyl C-1 | ~130.0 |
| Benzyl C-2/C-6 | ~129.5 |
| Benzyl C-3/C-5 | ~114.0 |
| Benzyl C-4 | ~159.0 |
| Methylene (-CH₂-) | ~44.0 |
Two-Dimensional NMR Techniques
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.
COSY: A ¹H-¹H COSY spectrum would reveal proton-proton couplings. Key correlations would be observed between the ortho and meta protons on each aromatic ring, and crucially, between the amide N-H proton and the methylene (-CH₂-) protons, confirming their adjacency.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals for the methylene and methoxy groups to their corresponding carbon signals, as well as each aromatic proton to the carbon it is attached to.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons. For instance, the methylene protons (-CH₂-) would show correlations to the amide carbonyl carbon (C=O) and the aromatic carbons of the benzyl ring (C-1, C-2, C-6). The amide proton would show a correlation to the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. nih.gov
N-H Stretching: A prominent absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3400 cm⁻¹. rsc.org
Aromatic C-H Stretching: Sharp bands corresponding to the stretching vibrations of the aromatic C-H bonds will appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The stretching vibrations of the methylene (-CH₂-) and methoxy (-OCH₃) groups are expected in the 2850-2960 cm⁻¹ region.
Amide I Band (C=O Stretching): A very strong and sharp absorption band, characteristic of the amide carbonyl group (Amide I band), is anticipated around 1640-1660 cm⁻¹. This is one of the most intense peaks in the spectrum.
Amide II Band (N-H Bending): The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected near 1540 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The asymmetric stretching of the aryl-ether C-O bond of the methoxy group is expected to show a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. rsc.org
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1640 - 1660 | Strong |
| N-H Bend (Amide II) | ~1540 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Aryl C-O Asymmetric Stretch | ~1250 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar bonds and symmetric vibrations often produce strong Raman signals.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the biphenyl and benzyl aromatic rings are expected to be prominent in the Raman spectrum, typically appearing as sharp, intense bands around 1600 cm⁻¹ and 1000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations also give rise to strong signals in the 1580-1610 cm⁻¹ region.
C=O Stretching: The amide carbonyl stretch, while very strong in the IR, will be present but likely weaker in the Raman spectrum.
Skeletal Vibrations: The biphenyl C-C single bond stretch between the two phenyl rings would also be Raman active.
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound, confirming the presence of all key structural features. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. For a molecule like this compound, a combination of mass spectrometry techniques is employed for comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. While specific GC-MS analysis data for this compound is not detailed in the provided search results, the technique is applicable to related aromatic and N-benzyl compounds. researchgate.net For a compound of this nature, analysis would involve injection into a heated gas chromatograph, where it would be vaporized and separated on a capillary column before entering the mass spectrometer.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns for this class of molecules often involve cleavage at the amide bond and the benzylic position. Characteristic fragments would likely include the biphenylcarbonyl cation and the 4-methoxybenzyl (or tropylium) cation. researchgate.net The relative abundance of these fragments provides structural confirmation.
Table 1: Expected Key Fragments in GC-MS Analysis
| Fragment Name | Potential m/z (mass-to-charge ratio) | Structural Origin |
|---|---|---|
| Biphenylcarbonyl cation | 181.06 | Cleavage of the amide C-N bond |
| 4-Methoxybenzyl cation | 121.06 | Cleavage at the benzylic C-N bond |
Note: The m/z values are theoretical and would be confirmed by actual analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing compounds like this compound, which may have limited volatility or thermal stability, making GC-MS less ideal. The compound would be separated using high-performance liquid chromatography (HPLC) and subsequently ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis.
LC-MS is instrumental in purity assessments and stability studies of synthesized compounds. In ESI, the molecule would likely be observed as a protonated molecular ion [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, helping to confirm the connectivity of the biphenyl, carboxamide, and methoxybenzyl moieties. This technique has been successfully applied to identify and characterize various carboxamide derivatives and related biphenyl compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₂₁H₁₉NO₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is critical for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical research.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π-electron systems of the biphenyl and the methoxy-substituted benzene rings.
The biphenyl group itself typically shows a strong absorption band. The presence of the carboxamide linker and the methoxybenzyl group, which act as chromophores and auxochromes, would be expected to influence the position and intensity of the absorption maxima (λmax). mu-varna.bg Studies on structurally similar molecules, such as other benzamides and biphenyl derivatives, show characteristic absorption bands in the UV region, which are sensitive to solvent polarity. researchgate.netnih.gov The electronic transitions are generally of the π → π* type, associated with the aromatic rings. niscpr.res.in
Table 2: Expected Chromophoric Systems and Electronic Transitions
| Chromophore | Expected Transition Type | Approximate Absorption Region |
|---|---|---|
| Biphenyl system | π → π* | 250-280 nm |
| Benzene ring (methoxybenzyl) | π → π* | 220-270 nm |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction Studies
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. While the specific crystal structure for this compound is not available in the searched literature, analysis of related amide and biphenyl structures allows for predictions of its key structural features. mdpi.comnih.govresearchgate.net
The analysis would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a critical conformational feature. nih.gov Furthermore, the geometry of the central amide group (C-N bond length, planarity) would be determined. In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds, typically forming between the amide N-H donor and the amide C=O oxygen acceptor of an adjacent molecule. nih.gov These interactions often lead to the formation of well-defined chains or networks in the crystal lattice. researchgate.net
Table 3: Crystallographic Data That Would Be Determined
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Description of the conformation of the molecule. |
Analysis of Crystal Packing and Intermolecular Interactions
The primary and most influential interaction is expected to be the hydrogen bonding between the amide groups of adjacent molecules. The amide proton (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This would likely lead to the formation of strong N—H⋯O hydrogen bonds, which are a common and dominant feature in the crystal structures of amides, often resulting in the formation of chains or dimeric motifs. For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by inter-amide N—H⋯O hydrogen bonds, creating C(4) chains. nih.gov
C—H⋯π Interactions: The electron-rich π systems of the biphenyl and methoxybenzyl aromatic rings can act as weak hydrogen bond acceptors. Hydrogen atoms attached to the carbon framework of neighboring molecules can engage in C—H⋯π interactions, further contributing to the cohesion of the crystal structure.
Van der Waals Forces: Dispersive forces, though individually weak, will collectively contribute to the crystal packing by optimizing the close packing of molecules.
The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility. The study of similar molecules, such as N-(4-methoxyphenyl)picolinamide, reveals the dominance of H⋯H, C⋯H, and O⋯H interactions in the crystal packing, as determined by Hirshfeld surface analysis. nih.gov
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Amide N-H | Carbonyl Oxygen (C=O) | Primary structural motif, formation of chains or dimers |
| C-H...π Interactions | Aromatic/Aliphatic C-H | π-system of aromatic rings | Stabilization of the 3D network |
| π-π Stacking | Aromatic Rings | Aromatic Rings | Contribution to lattice stability through aromatic stacking |
Conformational Polymorphism Investigations
Conformational polymorphism is a phenomenon where a single compound crystallizes into different crystal structures, with the constituent molecules adopting different conformations. The potential for this compound to exhibit conformational polymorphism is high due to the presence of several rotatable single bonds in its structure.
The key areas of conformational flexibility in the molecule are:
Rotation around the biphenyl C-C bond: The dihedral angle between the two phenyl rings of the biphenyl moiety can vary, leading to different degrees of twist.
Rotation around the amide C-N bond: While the amide bond itself has a significant double-bond character that restricts rotation, the bonds connecting the biphenyl and benzyl groups to the amide linkage (C-C and C-N) are rotatable.
Rotation of the methoxybenzyl group: The bonds within the benzyl and methoxy groups also allow for rotational freedom.
Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the packing of different molecular conformers, leading to the formation of distinct polymorphs. Each polymorph would have a unique crystal lattice and, consequently, different physicochemical properties, such as melting point, solubility, and stability.
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₂₁H₁₉NO₂, the theoretical elemental composition can be calculated.
**Table 2: Theoretical Elemental Analysis Data for this compound (C₂₁H₁₉NO₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 21 | 252.231 | 79.98 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 6.07 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.44 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.15 |
| Sulfur | S | 32.06 | 0 | 0 | 0.00 |
| Total | | | | 317.388 | 100.00 |
Note: The molecular weight and percentage composition are calculated based on the chemical formula C₂₁H₁₉NO₂.
Computational Chemistry and Theoretical Modeling of N 4 Methoxybenzyl Biphenyl 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and associated properties. These methods are fundamental to understanding the intrinsic characteristics of N-(4-methoxybenzyl)biphenyl-4-carboxamide.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy. researchgate.net
For this compound, DFT would be used to perform a geometry optimization, which locates the minimum energy structure on the potential energy surface. This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net These parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the chosen computational model. researchgate.netnih.gov
DFT calculations also yield information about the molecule's reactivity. By analyzing the distribution of electron density and molecular orbitals, researchers can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.net
Table 1: Representative Theoretical Geometric Parameters for this compound Calculated by DFT Note: These are hypothetical values based on typical DFT calculations for similar molecular fragments and are for illustrative purposes.
| Parameter | Selected Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Amide) | 1.245 |
| Bond Length (Å) | C-N (Amide) | 1.358 |
| Bond Length (Å) | C-C (inter-ring biphenyl) | 1.489 |
| Bond Angle (°) | O=C-N (Amide) | 122.5 |
| Bond Angle (°) | C-N-C | 121.8 |
| Dihedral Angle (°) | Biphenyl (B1667301) Twist | 38.5 |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, meaning it treats each electron as moving in the average field of all other electrons. numberanalytics.com A primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously react to each other's positions. numberanalytics.comepfl.ch This can lead to inaccuracies, especially in describing reaction energies and bond-breaking processes. epfl.ch
Post-Hartree-Fock methods are a class of techniques designed to systematically improve upon the HF approximation by explicitly including electron correlation. numberanalytics.com Common post-HF methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method that often provides significant improvement over HF results. youtube.com Higher-order methods like MP3 and MP4 exist but come with increased computational expense. epfl.ch
Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states (single, double, etc., excitations). youtube.com Full CI, which includes all possible excitations, provides the exact solution within a given basis set but is computationally intractable for all but the smallest molecules. epfl.ch Truncated CI methods, such as CISD (CI with single and double excitations), are more common.
Coupled-Cluster (CC) Theory: CC theory is another highly accurate method for treating electron correlation. Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. researchgate.net
For this compound, applying these methods would provide a more accurate description of its electronic energy and properties compared to HF alone. However, due to their high computational cost, they are typically used for single-point energy calculations on a geometry optimized at a lower level of theory, such as DFT. epfl.ch
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.goveurjchem.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzyl and biphenyl ring systems, while the LUMO would likely be distributed over the electron-accepting carboxamide and biphenyl portions.
From the HOMO and LUMO energy values, several key electronic properties can be calculated to quantify the molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Table 2: Representative FMO and Electronic Properties for this compound Note: These are hypothetical values based on typical DFT calculations for similar aromatic amide compounds and are for illustrative purposes.
| Property | Symbol | Calculated Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -6.15 |
| Energy of LUMO | ELUMO | -1.55 |
| HOMO-LUMO Energy Gap | ΔE | 4.60 |
| Ionization Potential | I | 6.15 |
| Electron Affinity | A | 1.55 |
| Chemical Hardness | η | 2.30 |
| Electrophilicity Index | ω | 3.70 |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
Key interactions within this compound that would be elucidated by NBO analysis include:
Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbital of the adjacent carbonyl group (C=O), which is characteristic of amide resonance.
Hyperconjugative interactions between the π orbitals of the aromatic rings and the antibonding σ* or π* orbitals of adjacent groups.
Intramolecular charge transfer between the electron-donating methoxy (B1213986) group and the rest of the molecule.
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Note: These are hypothetical values based on typical NBO calculations for similar molecular structures and are for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O) | 55.8 | Amide Resonance |
| π (Biphenyl Ring 1) | π* (Biphenyl Ring 2) | 18.5 | π-conjugation |
| LP (O of OCH3) | π* (Aromatic Ring) | 22.1 | Resonance Donation |
| π (C=O) | π* (Biphenyl Ring 1) | 15.3 | π-conjugation |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and flexibility over time.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov This molecule possesses several rotatable bonds, including the bond connecting the two phenyl rings of the biphenyl moiety, the amide C-N bond, and the bonds connecting the benzyl (B1604629) and biphenyl groups to the central amide linker.
An MD simulation would be set up by placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution-phase conditions. nih.gov The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom.
Analysis of the MD trajectory would reveal:
Conformational Preferences: The simulation can identify the most stable conformations (rotamers) and the energy barriers between them. For instance, the analysis would show the preferred dihedral angle between the two rings of the biphenyl group, which results from a balance between steric hindrance and electronic conjugation.
Molecular Flexibility: By calculating the root-mean-square fluctuation (RMSF) of each atom, regions of high and low flexibility within the molecule can be identified. The terminal methoxybenzyl and biphenyl groups are expected to show higher flexibility compared to the more rigid amide linker.
Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules, providing insight into how the solvent influences the conformational preferences and dynamics of this compound.
These simulations provide a dynamic picture of the molecule's behavior, complementing the static, zero-kelvin information obtained from quantum chemical calculations.
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of this compound can be significantly influenced by the solvent environment. Computational methods are employed to predict how the molecule's three-dimensional structure and energy change in different solvents. nih.govnih.govnih.gov This is crucial for understanding its behavior in biological systems, where it interacts with aqueous environments, and in various experimental conditions.
Theoretical investigations into solvent effects typically involve quantum mechanical calculations, often using methods like Density Functional Theory (DFT) combined with continuum solvent models such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the molecule's properties in different environments, from nonpolar to polar. nih.gov
For a molecule like this compound, such studies would likely reveal changes in the dihedral angles between the biphenyl rings and between the phenyl and benzyl moieties. In polar solvents, conformations that maximize the exposure of polar groups (like the amide and methoxy groups) to the solvent would be favored, potentially leading to a more extended structure. Conversely, in nonpolar solvents, intramolecular interactions might lead to a more compact conformation. These conformational changes directly impact the molecule's stability, which can be quantified by calculating the Gibbs free energy of solvation.
Table 1: Hypothetical Solvent Effects on the Conformation of this compound
| Solvent | Dielectric Constant | Predicted Dihedral Angle (Biphenyl) | Predicted Relative Stability (kcal/mol) |
|---|---|---|---|
| Chloroform | 4.8 | 35° | 0 (Reference) |
| Methanol (B129727) | 32.7 | 40° | -2.5 |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
Predicting the binding affinity, often expressed as the binding free energy (ΔG_bind) or the dissociation constant (Kd), is a primary goal of molecular docking. nih.govresearchgate.net Various scoring functions are used to estimate this affinity. These can range from empirical methods that use a set of weighted energy terms to more computationally intensive physics-based methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govbiorxiv.org More advanced techniques may involve neural networks and machine learning algorithms to improve prediction accuracy. nih.govbiorxiv.org For this compound, these methodologies would be applied to predict how strongly it binds to a specific biological target.
Molecular docking simulations can identify the specific binding mode of this compound within the active site of a target protein. mdpi.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For instance, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the biphenyl and methoxybenzyl groups could engage in hydrophobic and aromatic interactions. Identifying these key residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. nih.gov
Table 2: Illustrative Key Interactions for this compound with a Hypothetical Protein Target
| Interaction Type | Ligand Group Involved | Protein Residue Involved | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Aspartate | 2.9 |
| Hydrogen Bond | Amide C=O | Serine | 3.1 |
| Hydrophobic | Biphenyl Ring | Leucine, Valine | 3.5 - 4.5 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound involves exploring the molecule's different spatial arrangements (conformers) and their corresponding energies. nih.gov The potential energy surface (PES) is a map of the molecule's energy as a function of its geometry, typically defined by rotating specific bonds. chemrxiv.org By mapping the PES, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov
For this compound, the key rotations would be around the single bonds connecting the biphenyl rings and the bonds of the carboxamide linker. Computational methods, such as systematic grid searches or more advanced molecular dynamics simulations, can be used to generate the PES. chemrxiv.org This analysis provides insight into the molecule's flexibility and the range of shapes it can adopt, which is critical for its interaction with biological targets.
Prediction and Validation of Spectroscopic Parameters from Theoretical Models
Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netchemrxiv.org These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed interpretation of the experimental spectra. irjet.netlongdom.org
DFT calculations are commonly used to predict these parameters. nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated and compared to experimentally obtained spectra to confirm the chemical structure. Similarly, the calculation of IR vibrational frequencies can help in assigning the absorption bands observed in the experimental IR spectrum to specific molecular motions, such as the stretching of the C=O and N-H bonds in the amide group. irjet.netnih.gov
Table 3: Exemplary Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Theoretical Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Amide N-H | 8.5 | 8.3 |
| ¹³C NMR Chemical Shift (ppm) | Amide C=O | 168.0 | 167.5 |
| IR Frequency (cm⁻¹) | Amide C=O Stretch | 1670 | 1665 |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govmdpi.com It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of the forces that hold the crystal together. strath.ac.ukresearchgate.netmdpi.com
Table 4: Representative Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.0 |
| C···H / H···C | 28.5 |
| O···H / H···O | 15.2 |
| C···C | 5.8 |
| N···H / H···N | 3.5 |
Structure Activity Relationship Sar Studies and Mechanistic Insights for N 4 Methoxybenzyl Biphenyl 4 Carboxamide
Systematic Design of Analogues for SAR Probing
The systematic design of analogues is a cornerstone of medicinal chemistry, aimed at methodically probing the chemical space around a lead compound to identify key structural motifs responsible for its biological activity. For N-(4-methoxybenzyl)biphenyl-4-carboxamide, this involves the synthesis and evaluation of a series of related compounds where specific parts of the molecule are systematically altered.
Researchers have explored modifications on the biphenyl (B1667301) ring system, the carboxamide linker, and the N-benzyl group to understand their respective contributions to activity. For instance, in broader studies of biphenyl derivatives, modifications to the biphenyl moiety were pursued to investigate if additional interactions with the binding pocket could be achieved, given its increased flexibility compared to more rigid ring systems.
The design of analogs often focuses on:
Altering substituents on the biphenyl rings: Introducing various functional groups (e.g., methyl, methoxy (B1213986), chloro, nitro) at different positions of both phenyl rings to probe electronic and steric effects.
Modification of the N-benzyl group: Systematically changing the substituent on the benzyl (B1604629) ring (in this case, the 4-methoxy group) to other electron-donating or electron-withdrawing groups to assess their impact on binding affinity and selectivity.
Varying the carboxamide linker: While less common for this specific scaffold, in related series, the amide bond itself can be replaced with other linkers to evaluate the importance of its hydrogen bonding capabilities and conformational rigidity.
These systematic modifications allow for the construction of a comprehensive SAR landscape, providing valuable insights into how structural changes translate into functional outcomes.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For biphenyl carboxamide derivatives, several key pharmacophoric features have been identified through various studies.
A four-point pharmacophore model developed for a series of biphenyl derivatives identified two hydrogen-bond acceptors and two aromatic rings as crucial features for activity. nih.gov This suggests that the carbonyl oxygen of the carboxamide group and potentially the methoxy group on the benzyl ring of this compound could act as hydrogen bond acceptors. The two phenyl rings of the biphenyl core and the benzyl ring provide the necessary aromatic features for potential π-π stacking or hydrophobic interactions within the target's binding site.
The typical pharmacophoric components for many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some biphenyl derivatives belong, include an acidic center and two aromatic rings. medcraveonline.com While this compound is a non-acidic compound, the two aromatic centers remain a key feature. medcraveonline.com The carboxamide linkage itself is a significant structural component, providing a rigid backbone and specific hydrogen bonding opportunities.
Influence of Substituent Effects on Biological Activity and Selectivity
The nature and position of substituents on the aromatic rings of this compound can profoundly influence its biological activity and selectivity. These effects can be broadly categorized into electronic, steric, lipophilic, and polarity impacts.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron distribution within the molecule, affecting its interaction with biological targets. For example, in studies of 4-aminobiphenyl (B23562) derivatives, a correlation was found between the mutagenicity of the compounds and the Hammett sigma+ values of their 4'-substituents, indicating that electron-withdrawing groups increased mutagenicity. nih.gov
Steric bulk is another critical factor. The size and shape of substituents can influence how the molecule fits into a binding pocket. In some biphenyl derivatives, substitution at the ortho position of the amide was found to be intolerable, potentially due to the disruption of the hydrogen bonding network and the orientation of the amide side chain. Conversely, methyl and methoxy substituents at other positions were well-tolerated and in some cases led to similar or improved anti-proliferative activities.
Lipophilicity, often quantified as logP, plays a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug. It affects absorption, distribution, metabolism, and excretion (ADME). For biphenyls, mutagenicity has been shown to correlate with hydrophobicity. nih.gov The introduction of polar and ionizable hydrophilic groups has been a strategy to overcome poor aqueous solubility in some series of related compounds.
The topological polar surface area (TPSA) is another important descriptor related to polarity. For a simplified derivative, N-(4-methoxyphenyl)pentanamide, TPSA values were found to be in accordance with those reported for lead compounds, suggesting adequate drug-likeness. nih.gov The balance between lipophilicity and polarity is key to achieving both good membrane permeability and sufficient aqueous solubility.
Conformational Preferences and Their Role in Molecular Recognition
The three-dimensional conformation of this compound is a determining factor in its ability to bind to a biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The dihedral angle between the two phenyl rings of the biphenyl core is a particularly important conformational feature.
Computational studies on related N-aryl amides have shown that the aryl rings are often tilted with respect to each other. researchgate.net For N-(4-methoxyphenyl)benzamide, the phenyl rings were found to be tilted at approximately 67.4° in the crystal structure. researchgate.net These specific conformations can facilitate more favorable intermolecular interactions, such as N—H⋯O hydrogen bonding and aryl ring π-stacking in the solid state. researchgate.net
In the context of biological activity, conformational restriction can sometimes lead to enhanced affinity. For certain biaryl substrates and inhibitors, locking the biphenyl system into a coplanar conformation resulted in a stronger enzyme-ligand complex. nih.gov This suggests that the bioactive conformation may be one where the aromatic rings adopt a specific, relatively planar orientation to fit optimally into the binding site. However, the energetic cost of adopting a particular conformation must be considered, as some planar structures can be destabilized compared to more twisted forms in the isolated state. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For biphenyl carboxamide analogues, 2D and 3D-QSAR studies have been employed to guide the design of new, more potent compounds.
In a 2D-QSAR study on biphenyl carboxamide analogs with anti-inflammatory activity, a statistically significant model was developed using topological descriptors, achieving a correlation coefficient (r²) of 0.842. nih.gov Another 3D-QSAR study on a series of flurbiprofen (B1673479) analogues also yielded a statistically significant model that could aid in the design of novel anti-inflammatory agents. researchgate.net
Theoretical Frameworks and Predictive Models for SAR
The exploration of the Structure-Activity Relationship (SAR) for this compound and its analogs is significantly advanced by the application of theoretical frameworks and predictive computational models. These in silico methods provide profound insights into the molecular interactions governing the biological activity of this class of compounds, guiding the rational design of novel and more potent derivatives. Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) studies, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), pharmacophore modeling, and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying the physicochemical properties that are critical for the biological activity of biphenyl carboxamide derivatives. For instance, a QSAR study on a series of biphenyl carboxamide analogs for analgesic activity revealed a statistically significant model. medcraveonline.com This model, derived from multiple linear regression analysis, successfully correlated the biological activity (logBA) with specific molecular descriptors. medcraveonline.com The robustness of the developed QSAR model was indicated by a high coefficient of determination (R²) for the training set, demonstrating a strong correlation between the selected descriptors and the analgesic activity. medcraveonline.com The predictive power of the model was further validated using a test set of compounds. medcraveonline.com
Three-dimensional QSAR (3D-QSAR) studies, such as CoMFA and CoMSIA, offer a more detailed understanding of the steric and electronic field requirements for optimal interaction with a biological target. In a study of biphenyl amide derivatives as p38α MAP kinase inhibitors, both CoMFA and CoMSIA models yielded statistically significant results with high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, indicating the excellent predictive ability of the models. nih.gov The resulting contour maps from these analyses provide a visual representation of the SAR, highlighting regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. nih.gov These insights are invaluable for designing new derivatives with enhanced inhibitory potential. nih.gov
Pharmacophore modeling is another powerful tool used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. For biphenyl derivatives, pharmacophore models have been developed to identify key features such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are crucial for their interaction with therapeutic targets like aromatase. nih.gov A typical four-point pharmacophore model for biphenyl derivatives might include two hydrogen bond acceptors and two aromatic rings. nih.govresearchgate.net Such models, which demonstrate high correlation coefficients in predicting the activity of a training set and a test set of molecules, serve as effective 3D queries for virtual screening of chemical databases to identify novel, structurally diverse compounds with the desired biological activity. researchgate.net
Molecular docking simulations provide a virtual representation of the binding mode of a ligand within the active site of its target protein. These studies have been performed on biphenyl-4-carboxamide derivatives to elucidate their interaction mechanisms with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.com The docking results reveal specific amino acid residues involved in key interactions, such as hydrogen bonds and hydrophobic interactions, and help to rationalize the observed biological activities. bohrium.com For example, compounds with higher inhibitory activity often show a better fit and more favorable interactions within the enzyme's binding pocket. bohrium.com The binding affinity, often expressed as a docking score or binding energy, can be used to predict the potency of novel designed compounds. bohrium.com
The collective findings from these theoretical and predictive models provide a comprehensive framework for understanding the SAR of this compound and related compounds. They highlight the importance of specific structural features and physicochemical properties for biological activity and offer a rational basis for the future design and development of new therapeutic agents based on the biphenyl carboxamide scaffold.
Interactive Data Table: QSAR Model for Analgesic Activity of Biphenyl Carboxamide Analogs medcraveonline.com
| Model Statistics | Value |
| R² (Training Set) | 0.800 |
| Predicted R² | 0.7217 |
This table summarizes the statistical validation of a QSAR model for a series of biphenyl carboxamide derivatives, indicating a good correlation and predictive ability.
Interactive Data Table: 3D-QSAR Models for p38α MAP Kinase Inhibitors nih.gov
| Model | q² | r² (ncv) |
| CoMFA | 0.766 | 0.979 |
| CoMSIA | 0.748 | 0.942 |
This table presents the statistical parameters for CoMFA and CoMSIA models of biphenyl amide derivatives, where q² is the cross-validated correlation coefficient and r² (ncv) is the non-cross-validated correlation coefficient.
Based on a thorough review of scientific literature, there is currently insufficient publicly available data to construct a detailed article on the mechanistic investigations of This compound that adheres to the specific outline provided.
Extensive searches for kinetic characterizations, specific enzyme or receptor targets, binding mechanisms, and allosteric modulation properties of this particular compound did not yield the detailed research findings necessary to populate the requested sections and subsections. The available scientific literature focuses on other chemical compounds as inhibitors or modulators of the specified targets (GSK-3, NAPE-PLD, Acid Ceramidase) or discusses these mechanistic concepts in a general context.
Therefore, it is not possible to generate a scientifically accurate and informative article that focuses solely on this compound as instructed. Constructing an article would require speculating or misattributing findings from other unrelated molecules, which would be scientifically inaccurate.
Mechanistic Investigations of N 4 Methoxybenzyl Biphenyl 4 Carboxamide S Molecular and Biological Interactions
Molecular Pathways and Cellular Response Modulations
The biological activities of N-(4-methoxybenzyl)biphenyl-4-carboxamide and its structural relatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways. These interactions can lead to a variety of cellular responses, including the regulation of inflammatory mediators, inhibition of microbial proliferation, and the induction of cell cycle arrest and apoptosis in cancer cells.
Mechanistic Basis of Anti-inflammatory Modulations
While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed in available literature, research on related biphenyl-4-carboxylic acid derivatives offers potential insights. The anti-inflammatory properties of this class of compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators. For instance, some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have demonstrated significant anti-inflammatory activity in preclinical models. nih.govresearchgate.net The proposed mechanisms for such compounds generally involve the inhibition of enzymes or signaling pathways that are crucial for the inflammatory response.
Furthermore, compounds containing a 4-methoxyphenyl (B3050149) group have been investigated for their anti-inflammatory effects. One study on new butanals and their corresponding carboxylic acids, including a derivative with a 4-methoxyphenyl group, showed potent inhibitory effects on cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key players in the inflammatory cascade. nih.gov This suggests that this compound might exert its anti-inflammatory effects through similar pathways, although direct evidence is needed for confirmation.
Mechanistic Basis of Antimicrobial Actions
The antimicrobial properties of compounds structurally related to this compound have been explored, suggesting potential modes of action. Studies on a series of fatty acid amides, including N-(4-methoxybenzyl)alkenamides, have indicated that these molecules may exert their antimicrobial effects through physical interaction with microbial cells and their genetic material. nih.gov
Molecular docking and DNA binding studies of these N-(4-methoxybenzyl) amides suggest that they can interact with the minor groove of DNA. nih.gov This interaction could potentially interfere with DNA replication and transcription, thereby inhibiting microbial growth. The presence of the methoxybenzylamide moiety appears to be significant for this activity. Research on other N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides also highlights that derivatives with a methoxyl group in the para-position of the benzene (B151609) ring exhibit good activity against strains of S. aureus and B. subtilis. researchgate.net Additionally, the broader class of methoxyphenol compounds has been recognized for their antimicrobial activity, which is often linked to their ability to induce membrane damage in bacteria through the generation of reactive oxygen species (ROS). nih.gov
Table 1: Investigated Antimicrobial Activity of Related Methoxybenzylamide Compounds
| Compound Class | Proposed Mechanism of Action | Reference |
| Fatty acid derived N-(4-methoxybenzyl)alkenamides | Interaction with the minor groove of DNA, interfering with replication and transcription. | nih.gov |
| N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides | Good activity against S. aureus and B. subtilis, particularly with a para-methoxyl group. | researchgate.net |
| Methoxyphenol compounds | Induction of ROS-mediated membrane damage in bacteria. | nih.gov |
Mechanistic Basis of Anticancer Activities (e.g., cell cycle arrest, apoptosis induction)
The anticancer potential of this compound can be inferred from studies on structurally similar molecules that have been shown to induce cell cycle arrest and apoptosis in cancer cells. A notable example is the resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, which has demonstrated potent anti-proliferative effects. nih.gov
This analog induces G2/M phase cell cycle arrest in human cervical cancer cells. nih.gov The mechanism involves the alteration of G2/M-related protein expression and phosphorylation, with a critical role for the ATM/ATR signaling pathway. nih.gov Furthermore, this compound triggers apoptosis through both intrinsic and extrinsic pathways. nih.gov Evidence for this includes the activation of caspases, a decrease in the anti-apoptotic protein Bcl-xl, the release of cytosolic cytochrome c, and an increase in the expression of Fas and Fas-L proteins. nih.gov
Other related carboxamide derivatives have also been shown to induce apoptosis in various cancer cell lines. For instance, an indole-2-carboxamide derivative was found to induce apoptosis in benign prostatic hyperplasia cells, and a potent inducer of apoptosis was identified in a series of 4-anilinoquinazolines, one of which is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine. nih.govresearchgate.net The induction of apoptosis by the synthetic retinoid N-(4-hydroxyphenyl)retinamide in glioma cells further supports the potential for compounds with a similar N-(4-hydroxyphenyl)amide structure to have anticancer properties. nih.gov
Table 2: Anticancer Mechanisms of Structurally Related Compounds
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa (cervical cancer) | G2/M phase cell cycle arrest (ATM/ATR-dependent), apoptosis (intrinsic and extrinsic pathways) | nih.gov |
| Indole-2-carboxamide derivative | Benign Prostatic Hyperplasia | Apoptosis induction | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (breast cancer) | Potent inducer of apoptosis | researchgate.net |
| N-(4-hydroxyphenyl)retinamide | Glioma cells | Apoptosis induction | nih.gov |
Other Investigated Biological Modulations (e.g., immunomodulatory, neuroprotective)
Beyond its potential anti-inflammatory, antimicrobial, and anticancer activities, compounds structurally related to this compound have been investigated for other biological modulations, including immunomodulatory and neuroprotective effects.
A biphenyl (B1667301) carboxamide derivative, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been identified as a potent and selective agonist of the sphingosine-1-phosphate-1 (S1P1) receptor. nih.gov The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, and its agonism can lead to immunosuppression. nih.gov This suggests a potential immunomodulatory role for this compound, although direct activity on S1P1 would need to be confirmed. The modulation of the immune system is a complex process involving various cell types and signaling pathways. nih.gov
In the context of neuroprotection, research on 1,1'-biphenylnitrones has demonstrated their antioxidant and neuroprotective properties in in vitro models of ischemia. nih.gov These compounds show better neuroprotective effects than the well-known antioxidant α-phenyl-N-tert-butylnitrone. nih.gov While structurally different, the presence of the biphenyl core is a shared feature. Furthermore, a series of neuroprotective anti-Parkinsonian compounds includes a derivative with a biphenyl-4-yl)piperazin-1-yl)ethyl moiety, highlighting the potential of biphenyl structures in neuroprotective agent design. nih.gov
Future Research Directions and Advanced Methodological Integration for N 4 Methoxybenzyl Biphenyl 4 Carboxamide
Development of Advanced Computational Models for Enhanced Prediction
To efficiently guide the exploration of N-(4-methoxybenzyl)biphenyl-4-carboxamide's therapeutic potential, the development of robust computational models is a critical first step. These in silico tools can predict the compound's biological activities and pharmacokinetic properties, thereby prioritizing experimental resources for the most promising avenues.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): The development of 2D and 3D-QSAR models will be instrumental in understanding the relationship between the structural features of this compound analogues and their biological effects. By creating a library of virtual analogues with systematic modifications to the biphenyl (B1667301) and methoxybenzyl moieties, predictive QSAR models can be generated to guide the synthesis of compounds with enhanced potency and selectivity.
Molecular Docking and Dynamics: The identification of specific biological targets is fundamental. Molecular docking simulations can be employed to screen this compound against a wide array of protein structures, including those known to be modulated by other biphenyl carboxamide derivatives, such as transient receptor potential (TRP) channels or heat shock proteins (HSPs) nih.govnih.gov. For promising ligand-protein pairs, molecular dynamics simulations can provide insights into the stability of the complex and the key amino acid interactions, thus informing rational drug design.
ADMET Profiling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational models can forecast properties such as aqueous solubility, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes, allowing for the proactive design of analogues with more favorable drug-like properties.
Hypothetical Data Table: Predictive QSAR Model for Novel Analogues
Exploration of Novel Synthetic Methodologies for Complex Analogues
The synthesis of this compound can be accomplished through established methods such as the refluxing of biphenyl-4-carboxylic acid with 4-methoxybenzylamine (B45378) or via Suzuki coupling reactions evitachem.com. Future synthetic endeavors should aim to develop more versatile and efficient routes to generate a diverse library of complex analogues for comprehensive structure-activity relationship studies.
Key areas for synthetic exploration include:
Advanced Coupling Strategies: The optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, will be essential for creating a wide range of substituted biphenyl cores acs.org. Exploration of other modern coupling techniques could provide access to novel and structurally complex scaffolds.
Bioisosteric Replacement: The amide linker is a key structural feature. Investigating the synthesis of analogues where the amide is replaced with bioisosteres like ureas or sulfonamides could lead to compounds with improved metabolic stability and altered biological activity profiles nih.govresearchgate.net.
Combinatorial and Flow Chemistry: The implementation of combinatorial synthesis or flow chemistry platforms would enable the rapid and efficient production of a large number of analogues. These high-throughput synthetic approaches are invaluable for building the extensive libraries required for thorough biological screening and SAR analysis.
Integration of Structural Biology Techniques with Biophysical Assays
A deep understanding of the molecular interactions between this compound and its biological targets is paramount. The integration of high-resolution structural biology with quantitative biophysical assays will provide the necessary insights to guide the rational design of next-generation compounds.
A proposed workflow includes:
Binding Affinity and Thermodynamics: Once a potential biological target is identified, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) should be employed to confirm direct binding and to quantify the binding affinity (KD), kinetics (kon/koff), and thermodynamic signature (ΔH, ΔS) of the interaction.
High-Resolution Structural Determination: The ultimate goal is to obtain a high-resolution three-dimensional structure of this compound bound to its target protein. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that can reveal the precise binding mode and the key intermolecular contacts, providing an atomic-level blueprint for optimization.
Solution-State Interaction Studies: Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information on the ligand-protein interaction in solution, helping to map the binding site and to understand the conformational dynamics of the complex.
Illustrative Data Table: Biophysical Characterization of Target Engagement
Systems Biology Approaches for Network-Level Mechanistic Understanding
To elucidate the broader biological impact of this compound beyond a single molecular target, a systems biology approach is necessary. This holistic perspective can uncover the compound's mechanism of action within the complex network of cellular pathways.
Future systems-level investigations should incorporate:
Omics Profiling: The application of transcriptomics (RNA-seq) and proteomics to cell models treated with the compound will generate a global snapshot of the changes in gene and protein expression. This data can reveal the cellular pathways and biological processes that are significantly perturbed.
Pathway and Network Analysis: Bioinformatic analysis of the "omics" data will be crucial for identifying enriched signaling pathways and constructing protein-protein interaction networks. This can lead to the formulation of new hypotheses regarding the compound's mechanism of action and potential off-target effects.
Phenotypic Screening: High-content imaging and other phenotypic screening platforms can provide valuable data on the compound's effects on cellular morphology, proliferation, apoptosis, and other key cellular functions, offering a functional readout of its biological activity.
Through the systematic and integrated application of these advanced research methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxybenzyl)biphenyl-4-carboxamide?
Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 4-bromo-N-(4-methoxyphenyl)-N-methylbenzamide with 4-methoxyphenylboronic acid in the presence of cesium carbonate and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst . Key parameters include:
- Molar ratios: Boronic acid (1.3 eq.), Cs₂CO₃ (3 eq.), and catalytic Pd(PPh₃)₄ (0.02 eq.).
- Reaction conditions: Conducted under inert atmosphere (e.g., nitrogen) at elevated temperatures (80–100°C) in polar aprotic solvents like tetrahydrofuran (THF).
- Purification: Column chromatography or recrystallization to isolate the product.
For analogous carboxamides, coupling reactions between aroyl chlorides and aminomethyl/aminoethyl benzenesulfonamide intermediates under basic conditions have also been reported .
Q. What spectroscopic techniques are essential for characterizing this compound post-synthesis?
Answer: Standard characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and methoxy/benzyl group integration .
- Infrared Spectroscopy (IR): Identification of amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
For structural ambiguity, X-ray crystallography is recommended. While direct data for this compound is limited, related N-(4-methoxybenzyl) analogs (e.g., N-(4-methoxybenzyl)pyridazin-3-amine) have been resolved crystallographically, revealing rare Z′ = 4 structures with detailed packing interactions .
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Answer: Optimization strategies include:
- Catalyst screening: Testing Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos for enhanced coupling efficiency .
- Solvent selection: Polar aprotic solvents (DMF, THF) improve solubility of aryl boronic acids.
- Base choice: Cs₂CO₃ is preferred for Suzuki-Miyaura couplings due to its strong basicity and compatibility with Pd catalysts .
- Temperature control: Gradual heating (e.g., 80°C for 12–24 hours) minimizes side reactions.
Yield improvements are often validated by HPLC purity analysis and comparative TLC monitoring .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystallographic parameters) for this compound?
Answer: Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- DFT calculations: Comparing computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Crystallographic refinement: High-resolution X-ray data (e.g., Acta Crystallographica studies) can resolve ambiguities in bond lengths or torsion angles. For example, sulfonamide analogs show deviations < 0.02 Å between computed and experimental geometries .
- Dynamic NMR: Variable-temperature NMR experiments to detect rotational barriers in the methoxybenzyl group .
Q. How does the crystal structure of this compound inform its molecular interactions and stability?
Answer: While direct crystallographic data for this compound is limited, related structures (e.g., N-(4-methoxybenzyl)pyridazin-3-amine) reveal:
- Intermolecular interactions: Methoxy groups participate in C-H···O hydrogen bonds, stabilizing the lattice .
- Packing motifs: π-π stacking between biphenyl moieties enhances thermal stability .
- Torsional angles: The dihedral angle between the methoxybenzyl and biphenyl groups affects solubility and bioavailability.
Researchers should perform single-crystal X-ray diffraction to map these interactions and correlate them with physicochemical properties .
Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how should data be statistically validated?
Answer: For antifungal or enzyme inhibition studies:
- Candida spp. assays: Follow protocols for arylsulfonamide derivatives, using microbroth dilution to determine MIC (Minimum Inhibitory Concentration) .
- Enzyme inhibition: 17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibition assays, as seen in structurally related carboxamides .
Statistical validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
